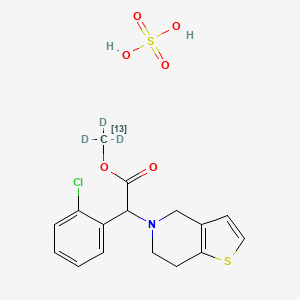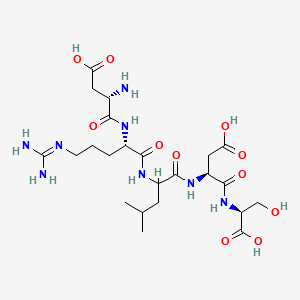
Drlds
Übersicht
Beschreibung
Drlds, also known as Dihydrolipoamide dehydrogenase, is an enzyme that plays a crucial role in the process of energy production in the body. This enzyme is found in the mitochondria of cells and is involved in the process of converting food into energy. Drlds has been extensively researched due to its various applications in the field of science and medicine.
Wissenschaftliche Forschungsanwendungen
Gene Expression Studies in Lymphoid Cells : A study by Illges, Krawinkel, and Radbruch (1998) described a polyadenylated RNA named Drld (Differentially regulated in lymphoid organs and differentiation) in murine lymphocytes. Drld defines a new family of genetic elements and shows potential in gene expression studies, especially in lymphoid cells and differentiation processes (Illges, Krawinkel, & Radbruch, 1998).
Design Research in Information Systems : Goldkuhl (2011) discussed the role of design research (DR) in the information systems domain. The paper elaborates on the epistemological foundations of DR and explores different types of DR from a pragmatist perspective. This research is significant in understanding how design and research are integrated within information systems (Goldkuhl, 2011).
Rapid Luminescence Lifetime Determination : Collier and Mcshane (2012) described a dynamic rapid lifetime determination (DRLD) method for accurately calculating luminescence lifetimes. This method improves the accuracy of real-time measurements, which is crucial in applications such as sensors and biosensors (Collier & Mcshane, 2012).
Educational Technology and Instructional Design : Oh and Reeves (2010) compared design research (DR) and Instructional Systems Design (ISD) in the field of educational technology. Their research provides insights into how these methodologies differ and their implications for educational technology researchers and practitioners (Oh & Reeves, 2010).
Data Replication in Scientific Collaborations : Chervenak et al. (2005) presented the design and implementation of a data replication service (DRS) for scientific applications. This service is based on the lightweight data replicator (LDR) system, highlighting its importance in managing data for scientific collaborations (Chervenak et al., 2005).
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N8O11/c1-10(2)6-13(20(39)30-14(8-17(35)36)21(40)31-15(9-32)22(41)42)29-19(38)12(4-3-5-27-23(25)26)28-18(37)11(24)7-16(33)34/h10-15,32H,3-9,24H2,1-2H3,(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,33,34)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13?,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLUAFITKPPCRS-CMTGQMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Drlds | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)

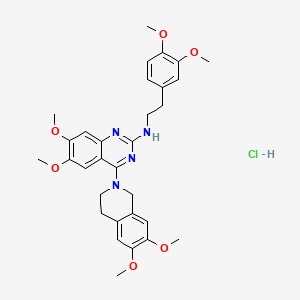
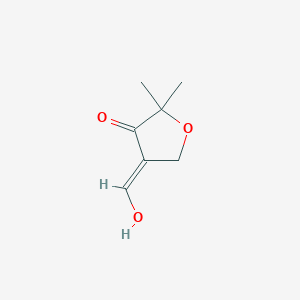
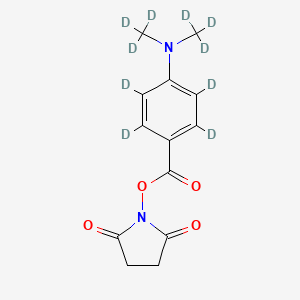
![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)

![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
